N-[(4-Fluoro-2-nitrophenyl)methyl]cyclohexanamine
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Overview
Description
N-[(4-Fluoro-2-nitrophenyl)methyl]cyclohexanamine is a chemical compound with the molecular formula C13H17FN2O2. It is characterized by the presence of a fluoro and nitro group attached to a phenyl ring, which is further connected to a cyclohexanamine moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Fluoro-2-nitrophenyl)methyl]cyclohexanamine typically involves the reaction of 4-fluoro-2-nitrobenzyl chloride with cyclohexylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Fluoro-2-nitrophenyl)methyl]cyclohexanamine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: N-[(4-Amino-2-fluorophenyl)methyl]cyclohexanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with additional functional groups.
Scientific Research Applications
N-[(4-Fluoro-2-nitrophenyl)methyl]cyclohexanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-Fluoro-2-nitrophenyl)methyl]cyclohexanamine involves its interaction with specific molecular targets. The fluoro and nitro groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The cyclohexanamine moiety can interact with biological receptors or enzymes, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluoro-2-methylbenzyl)cyclohexanamine
- N-(4-Fluoro-2-chlorobenzyl)cyclohexanamine
- N-(4-Fluoro-2-nitrophenyl)ethylamine
Uniqueness
N-[(4-Fluoro-2-nitrophenyl)methyl]cyclohexanamine is unique due to the presence of both fluoro and nitro groups on the phenyl ring, which impart distinct chemical properties. These functional groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(4-fluoro-2-nitrophenyl)methyl]cyclohexanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2/c14-11-7-6-10(13(8-11)16(17)18)9-15-12-4-2-1-3-5-12/h6-8,12,15H,1-5,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWAMQJKEQXRQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=C(C=C(C=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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